molecular formula C24H28N4O2 B2626913 N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286713-14-1

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2626913
CAS No.: 1286713-14-1
M. Wt: 404.514
InChI Key: MBDXSEDZOXCQTI-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications of Pyrazole Derivatives

Pyrazole Synthesis

Pyrazole derivatives, including compounds with similar structures to "N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide," are synthesized using condensation followed by cyclization or multicomponent reactions (MCRs). These methods yield heterocyclic compounds with widespread biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties, among others (Dar & Shamsuzzaman, 2015). The synthesis involves common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine, under various conditions including microwave irradiation for efficiency.

Morpholine Derivatives and Pharmacological Interest

Pharmacological Profiles of Morpholine Derivatives

Morpholine derivatives exhibit a broad spectrum of pharmacological activities. The incorporation of a morpholine ring, as seen in compounds related to "this compound," contributes to diverse pharmacological profiles, including actions as anticancer, anti-inflammatory, and antiviral agents. This versatility underscores the significance of morpholine in drug design and synthesis for targeted therapeutic applications (Asif & Imran, 2019).

Cytochrome P450 Isoform Inhibition

Role in Drug Metabolism

The cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of many drugs. Understanding the selectivity and inhibition of these enzymes is essential for predicting drug-drug interactions and optimizing therapeutic strategies. Chemical inhibitors targeting specific CYP isoforms are valuable tools for phenotyping studies, which are crucial in drug development and personalized medicine (Khojasteh et al., 2011).

Antioxidant Activity and Analytical Methods

Determining Antioxidant Capacity

The exploration of antioxidant activity is a critical aspect of pharmaceutical and nutritional science. Analytical methods, such as ORAC, HORAC, TRAP, and TOSC tests, provide insights into the antioxidant capacity of compounds. These methods, based on the transfer of hydrogen atoms or electrons, help in assessing the potential of compounds, including pyrazoline derivatives, to act as antioxidants (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-3-19-11-7-8-18(2)23(19)25-22(29)17-28-16-21(20-9-5-4-6-10-20)24(26-28)27-12-14-30-15-13-27/h4-11,16H,3,12-15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDXSEDZOXCQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.